molecular formula C15H11Cl3O2 B14496522 2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid CAS No. 64340-71-2

2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid

Cat. No.: B14496522
CAS No.: 64340-71-2
M. Wt: 329.6 g/mol
InChI Key: VJVODJICBXOSAQ-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid is a complex organic compound characterized by its trichlorinated anthracene structure

Preparation Methods

The synthesis of 2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid typically involves multiple steps. One common method includes the chlorination of anthracene derivatives under controlled conditions. The process often requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions, including temperature and solvent choice, are crucial to ensure selective chlorination at the desired positions .

Chemical Reactions Analysis

2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trichlorinated structure allows it to form stable complexes with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular interactions depend on the specific application and derivative used .

Comparison with Similar Compounds

2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid can be compared with other chlorinated anthracene derivatives:

Properties

CAS No.

64340-71-2

Molecular Formula

C15H11Cl3O2

Molecular Weight

329.6 g/mol

IUPAC Name

2,3,4-trichloro-4a,9,9a,10-tetrahydroanthracene-1-carboxylic acid

InChI

InChI=1S/C15H11Cl3O2/c16-12-10-6-8-4-2-1-3-7(8)5-9(10)11(15(19)20)13(17)14(12)18/h1-4,9-10H,5-6H2,(H,19,20)

InChI Key

VJVODJICBXOSAQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CC3=CC=CC=C31)C(=C(C(=C2C(=O)O)Cl)Cl)Cl

Origin of Product

United States

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